![molecular formula C15H17N B13973802 2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)
2'-Isopropyl-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Isopropyl-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an isopropyl group and an amine group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Isopropyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation, where an isopropyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 2’-Isopropyl-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity of the final product.
Types of Reactions:
Oxidation: 2’-Isopropyl-[1,1’-biphenyl]-2-amine can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated, sulfonated, and nitrated biphenyl derivatives.
Scientific Research Applications
2’-Isopropyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Isopropyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
2-Isopropyl-1,1’-biphenyl: Similar structure but lacks the amine group.
2-Amino-1,1’-biphenyl: Similar structure but lacks the isopropyl group.
2’-Methyl-[1,1’-biphenyl]-2-amine: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: 2’-Isopropyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11(2)12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,16H2,1-2H3 |
InChI Key |
JLURITJXWCMZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


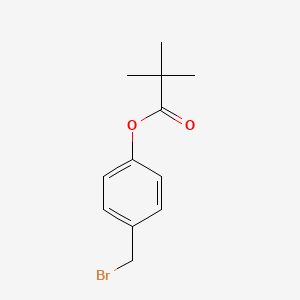
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
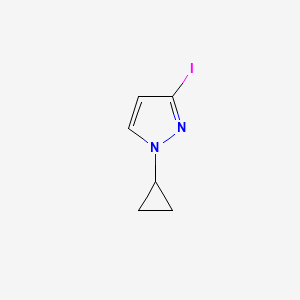
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
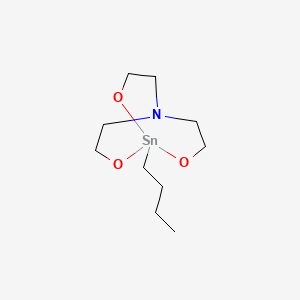
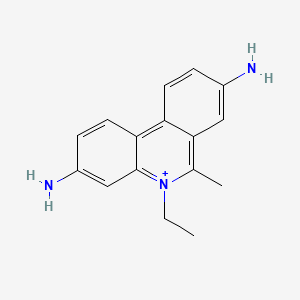
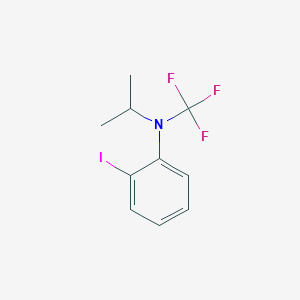


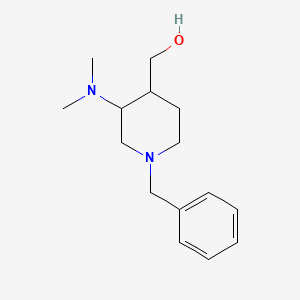
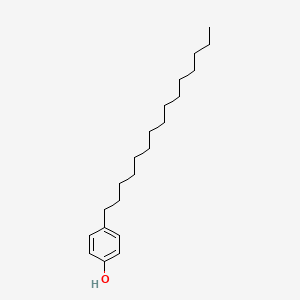
![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)
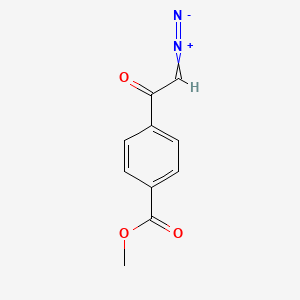
![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
